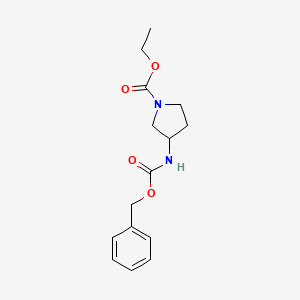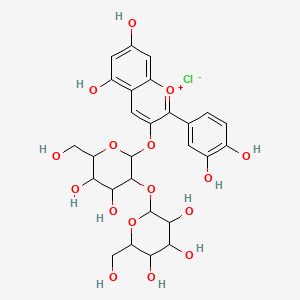
Cyanidin 3-sophoroside (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-O-beta-D-Glucopyranosyl-D-glucosyl)oxy]-3’,4’,5,7-tetrahydroxyflavylium chloride is a glycosylated flavonoid compound. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities and health benefits. This particular compound is characterized by the presence of multiple hydroxyl groups and glycosyl moieties, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-O-beta-D-Glucopyranosyl-D-glucosyl)oxy]-3’,4’,5,7-tetrahydroxyflavylium chloride typically involves the glycosylation of a flavonoid aglycone. The glycosylation process can be achieved using various glycosyl donors and catalysts. One common method involves the use of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide as a glycosyl donor in the presence of copper sulfate (CuSO4) and sodium ascorbate . The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic glycosylation processes, which offer higher specificity and efficiency compared to chemical methods. Enzymes such as glycosidases and glycosyltransferases are employed to catalyze the transfer of glycosyl groups to the flavonoid aglycone . These enzymatic processes are often carried out in aqueous media and under controlled temperature and pH conditions to optimize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-O-beta-D-Glucopyranosyl-D-glucosyl)oxy]-3’,4’,5,7-tetrahydroxyflavylium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavonoid derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized flavonoids, reduced dihydroflavonoids, and various substituted flavonoid derivatives .
Applications De Recherche Scientifique
3-[(2-O-beta-D-Glucopyranosyl-D-glucosyl)oxy]-3’,4’,5,7-tetrahydroxyflavylium chloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosylated flavonoids.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in biological studies.
Medicine: Due to its potential health benefits, it is investigated for its therapeutic effects in various diseases, including cancer and cardiovascular diseases.
Industry: The compound is used in the development of functional foods, nutraceuticals, and cosmetic products.
Mécanisme D'action
The biological effects of 3-[(2-O-beta-D-Glucopyranosyl-D-glucosyl)oxy]-3’,4’,5,7-tetrahydroxyflavylium chloride are primarily attributed to its antioxidant activity. The compound scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and cell proliferation . The glycosyl moieties enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin 3-O-glucoside: Another glycosylated flavonoid with similar antioxidant properties.
Kaempferol 3-O-glucoside: Known for its anti-inflammatory and anticancer activities.
Myricetin 3-O-glucoside: Exhibits strong antioxidant and anti-inflammatory effects.
Uniqueness
3-[(2-O-beta-D-Glucopyranosyl-D-glucosyl)oxy]-3’,4’,5,7-tetrahydroxyflavylium chloride is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other glycosylated flavonoids. This unique structure contributes to its potent biological activities and makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
2-[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16.ClH/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9;/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNFWBVNFUISGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B15094059.png)
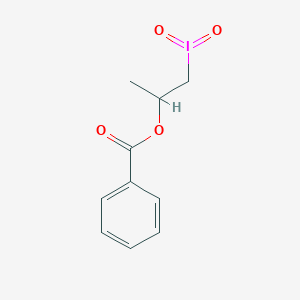
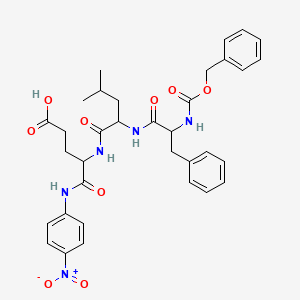
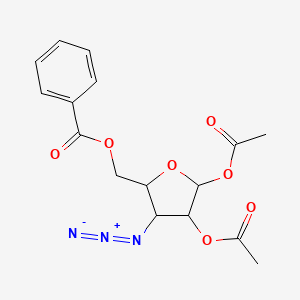
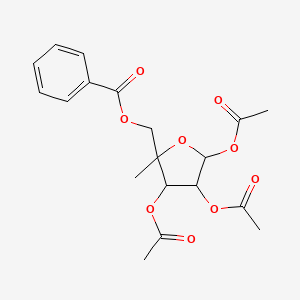
![methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B15094106.png)
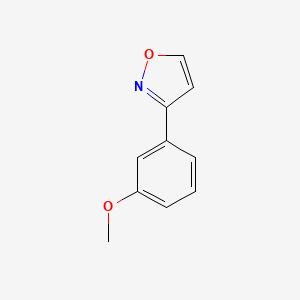
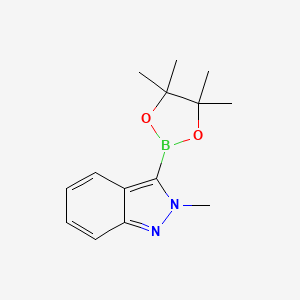
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide](/img/structure/B15094142.png)
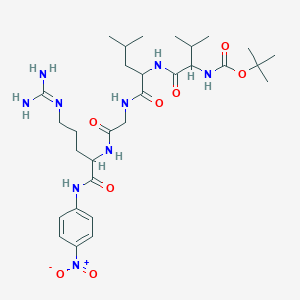
![N-[3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15094150.png)
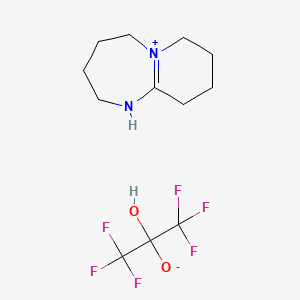
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15094161.png)
